Benzene, 1-methoxy-4-(2-nitroethenyl)-

描述

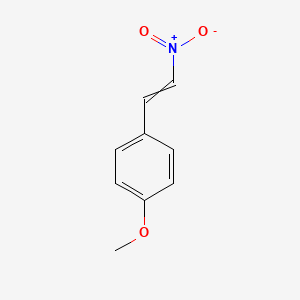

Benzene, 1-methoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C9H9NO3 1-methoxy-4-(2-nitroethenyl)benzene or 4-methoxy-B-nitrostyrene . This compound features a benzene ring substituted with a methoxy group (-OCH3) at the first position and a 2-nitroethenyl group at the fourth position.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of 1-methoxy-4-vinylbenzene using nitric acid and sulfuric acid as nitrating agents.

Esterification Reaction: Another method involves the esterification of 1-methoxy-4-(2-nitroethenyl)benzene with methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process is carried out in reactors designed to handle the exothermic nature of nitration reactions.

Types of Reactions:

Oxidation: Benzene, 1-methoxy-4-(2-nitroethenyl)- can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).

Substitution: Electrophilic aromatic substitution reactions often use halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and their derivatives.

Substitution Products: Halogenated benzene derivatives.

科学研究应用

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which Benzene, 1-methoxy-4-(2-nitroethenyl)- exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific derivative and its intended use.

相似化合物的比较

1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure but different position of substituents.

4-Methoxybenzaldehyde: Contains a methoxy group and an aldehyde group on the benzene ring.

2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring.

生物活性

Benzene, 1-methoxy-4-(2-nitroethenyl)-, also known as p-methoxy-2-nitroethenylbenzene, is a compound that has garnered attention for its biological activity, particularly in toxicological studies. This article reviews the available literature on its biological effects, including toxicity, carcinogenic potential, and metabolic pathways.

- IUPAC Name: Benzene, 1-methoxy-4-(2-nitroethenyl)-

- CAS Number: 229843

- Molecular Formula: C9H9NO3

- Molecular Weight: 181.17 g/mol

Carcinogenicity

Recent studies have indicated that Benzene, 1-methoxy-4-(2-nitroethenyl)- exhibits carcinogenic properties. Chronic toxicity studies in rodents have shown an increased incidence of tumors in the liver and other organs. Specifically, the compound has been linked to:

- Liver Tumors: Induction of tumors in rat models suggests a significant risk factor for liver cancer upon prolonged exposure .

- Kidney Damage: Chronic progressive nephropathy has been observed in both male and female rats exposed to this compound at elevated doses .

Hematological Effects

The compound has been associated with various hematological abnormalities:

- Anemia: Significant decreases in red blood cell counts and hemoglobin concentrations were noted in treated groups .

- Methaemoglobinaemia: Exposure to nitro compounds can lead to oxidative damage to erythrocytes, resulting in regenerative anemia .

Metabolism

Benzene, 1-methoxy-4-(2-nitroethenyl)- is metabolized primarily into p-nitrophenol, a known toxic metabolite. The metabolic pathway involves:

- Phase I Metabolism: Oxidation reactions leading to the formation of reactive intermediates.

- Phase II Metabolism: Conjugation reactions that may detoxify or enhance the excretion of the metabolites.

The primary metabolites can induce oxidative stress and contribute to cellular damage, further exacerbating its toxic effects .

Rodent Studies

A series of studies conducted on rats and mice have provided insights into the compound's toxicological profile:

- Study 1: A 28-day repeated oral dose study revealed significant weight loss and organ enlargement (liver and kidneys) at doses exceeding 2000 ppm .

- Study 2: Long-term exposure (up to 26 weeks) resulted in chronic nephropathy and increased organ weights across multiple organ systems .

Table 1: Summary of Toxicological Findings

| Study Type | Organ Affected | Observed Effect | Dose Level (ppm) |

|---|---|---|---|

| Chronic Toxicity | Liver | Tumor induction | >2000 |

| Repeated Dose | Kidneys | Chronic progressive nephropathy | ≥2000 |

| Hematological Study | Blood | Anemia (decreased RBC count) | ≥2000 |

| Biochemical Analysis | Various Organs | Altered biochemical parameters | ≥4000 |

属性

IUPAC Name |

1-methoxy-4-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-10-0 | |

| Record name | 1-Methoxy-4-(2-nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。